2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16353358
Molecular Formula: C22H22FN3O2S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22FN3O2S |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C22H22FN3O2S/c1-15-20(29-22(24-15)17-4-6-18(23)7-5-17)21(27)25-19-8-2-16(3-9-19)14-26-10-12-28-13-11-26/h2-9H,10-14H2,1H3,(H,25,27) |
| Standard InChI Key | BJMYOBDNOYUWNU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)CN4CCOCC4 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H20FN3O2S
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Molecular Weight: Approximately 385.46 g/mol
Structural Features
This compound belongs to the thiazole class of heterocyclic compounds. Key structural elements include:
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A thiazole core functionalized with a carboxamide group at the 5-position.
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A 4-fluorophenyl group attached at the 2-position of the thiazole ring.
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A methyl group at the 4-position of the thiazole ring.
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A morpholinylmethyl-substituted phenyl group linked via an amide bond.
Synthesis
The synthesis of 2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves:
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Formation of the thiazole core: This is achieved through cyclization reactions involving appropriate precursors such as α-haloketones and thioureas.
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Functionalization: Introduction of the fluorophenyl group at the 2-position and methylation at the 4-position.
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Amide bond formation: Coupling of the thiazole derivative with a morpholinylmethyl-substituted aniline derivative using standard peptide coupling reagents like EDC or HATU.
Anticancer Potential
Compounds with a thiazole scaffold, particularly those functionalized with fluorophenyl groups, have been extensively studied for their anticancer properties. The presence of a morpholine moiety can enhance water solubility and improve interactions with biological targets such as kinases or DNA-binding proteins.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria. The fluorine substitution may enhance binding affinity to bacterial enzymes.
ADME Profile
Preliminary in silico ADME (absorption, distribution, metabolism, excretion) studies suggest:
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Good oral bioavailability due to moderate lipophilicity.
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Potential for metabolic stability due to the electron-withdrawing fluorine atom.
Spectroscopic Characterization
To confirm the structure of this compound, various spectroscopic techniques are used:
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NMR Spectroscopy:
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¹H NMR: Signals corresponding to aromatic protons, methyl group on thiazole, and morpholine protons.
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¹³C NMR: Peaks for carbon atoms in the thiazole ring, phenyl groups, and carboxamide moiety.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z ~385 confirming molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic amide (C=O) stretching around 1650 cm⁻¹.
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Thiazole-related vibrations in the fingerprint region.
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Research Applications
This compound holds promise for applications in:
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Drug discovery programs targeting cancer or infectious diseases.
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Structure-activity relationship (SAR) studies to optimize its pharmacological profile.
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Molecular docking studies to identify potential protein targets.
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